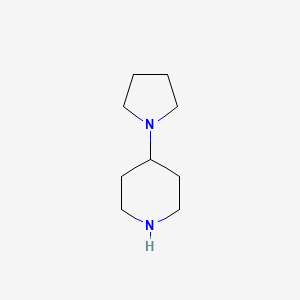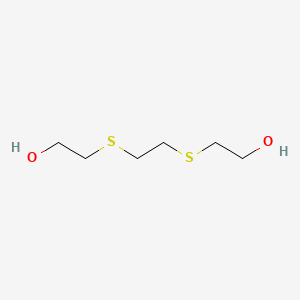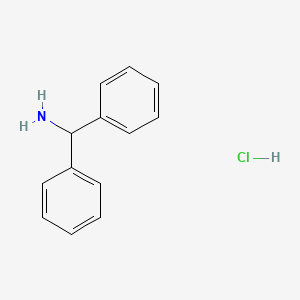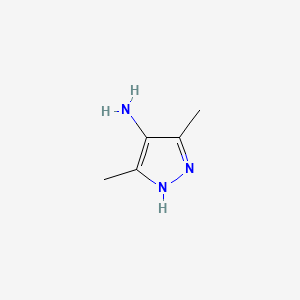
3-(1,3-Dioxoisoindolin-2-yl)propanal
Übersicht
Beschreibung
3-Phthalimidopropionaldehyde is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phthalimidopropionaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phthalimidopropionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phthalimidopropionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs- und Antioxidationsmittel
Die Verbindung wurde bei der Synthese von 1-(1,3-Dioxoisoindolin-2-yl)-3-Arylurea-Analoga verwendet, die vielversprechende Ergebnisse als Antikrebs- und Antioxidationsmittel gezeigt haben . So zeigte 1-(4-Bromphenyl)-3-(1,3-Dioxoisoindolin-2-yl)harnstoff eine signifikante Antikrebsaktivität gegen verschiedene Krebszelllinien, darunter nicht-kleinzelliges Lungen-, ZNS-, Melanom-, Nieren-, Prostata- und Brustkrebs . Sie zeigte auch eine überlegene Antikrebsaktivität gegen Melanomkrebs im Vergleich zu Imatinib .
Synthese von N-Isoindolin-1,3-dion-Heterocyclen
N-Isoindolin-1,3-dion-Heterocyclen, die durch einen Isoindolinkern und Carbonylgruppen an den Positionen 1 und 3 gekennzeichnet sind, haben wegen ihres potenziellen Einsatzes in verschiedenen Bereichen wie pharmazeutischer Synthese, Herbiziden, Farbstoffen, Farbstoffen, Polymeradditiven, organischer Synthese und photochromen Materialien große Aufmerksamkeit erregt . Die Verbindung spielt eine entscheidende Rolle bei der Synthese dieser Heterocyclen .
Elektrophiles Reagenz
Die Verbindung wurde als elektrophiles Reagenz bei der Synthese von - (1,3-Dioxoisoindolin-2-yl)‑diethylphosphorothioat (SDDP) verwendet, einer Verbindung, die in verschiedenen synthetischen Anwendungen Potenzial gezeigt hat .
Synthese von Pyrazolen, Thiazolen und anderen Systemen
Die Verbindung wurde als Vorläufer bei der Synthese einer Vielzahl von Pyrazolen, Thiazolen, Thiadiazolen, Thiazolidinen, Azetidinen, Thiazolo[3,2-a]pyrimidin- und Pyrazolo[3,4-b]pyridinsystemen verwendet . Diese Systeme haben potenzielle Anwendungen in verschiedenen Forschungsbereichen.
Antioxidative Aktivität
Einige Derivate der Verbindung haben eine signifikante antioxidative Aktivität gezeigt. So zeigten beispielsweise 1-(2-Methoxyphenyl)-3-(1,3-Dioxoisoindolin-2-yl)harnstoff und 1-(4-Methoxyphenyl)-3-(1,3-Dioxoisoindolin-2-yl)harnstoff eine signifikante antioxidative Aktivität mit IC50-Werten von 15,99 ± 0,10 bzw. 16,05 ± 0,15 µM .
EGFR-Inhibition
Die Verbindung hat Potenzial in der Inhibition des epidermalen Wachstumsfaktorrezeptors (EGFR) gezeigt, einem Protein, das eine entscheidende Rolle beim Zellwachstum und -überleben spielt. So zeigte beispielsweise 1-(4-Bromphenyl)-3-(1,3-Dioxoisoindolin-2-yl)harnstoff eine moderate Inhibition von EGFR mit einem IC50 von 42,91 ± 0,80 nM .
Wirkmechanismus
Target of Action
Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.
Biochemical Pathways
Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses
Result of Action
Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels
Eigenschaften
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDSIHTMABATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179097 | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-29-5 | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phthalimidopropionaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phthalimide, N-(2-formylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














